1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride 1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1203682-31-8
VCID: VC8217055
InChI: InChI=1S/C10H10N2.ClH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-3,12H,4-5,7H2;1H
SMILES: C1CNCC2=C1C=CC=C2C#N.Cl
Molecular Formula: C10H11ClN2
Molecular Weight: 194.66 g/mol

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride

CAS No.: 1203682-31-8

Cat. No.: VC8217055

Molecular Formula: C10H11ClN2

Molecular Weight: 194.66 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride - 1203682-31-8

Specification

CAS No. 1203682-31-8
Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
IUPAC Name 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile;hydrochloride
Standard InChI InChI=1S/C10H10N2.ClH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-3,12H,4-5,7H2;1H
Standard InChI Key AFEFPIYGUKBZAZ-UHFFFAOYSA-N
SMILES C1CNCC2=C1C=CC=C2C#N.Cl
Canonical SMILES C1CNCC2=C1C=CC=C2C#N.Cl

Introduction

Chemical Synthesis and Optimization

Synthetic Methodologies

The synthesis of 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride employs three primary routes:

  • Bischler-Napieralski Reaction: Cyclization of N-acylated phenethylamine derivatives using Lewis acids like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions. This method achieves moderate yields (50–65%) and is favored for its scalability.

  • Pictet-Spengler Reaction: Condensation of phenethylamine analogs with aldehydes or ketones in acidic media. This route offers superior regioselectivity for the 8-position nitrile group but requires stringent temperature control (0–5°C) to prevent side reactions.

  • Friedel-Crafts Alkylation: Electrophilic aromatic substitution using acyl chlorides or nitriles in the presence of aluminum chloride (AlCl₃). This method is less common due to challenges in controlling nitrile group positioning.

Post-synthetic modifications often involve diisobutyl aluminum hydride (DIBAL-H) to reduce intermediate imines or amides while preserving the nitrile functionality. Purification typically combines recrystallization (ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound’s bicyclic framework consists of a benzene ring fused to a partially saturated piperidine ring. Key structural features include:

  • Nitrile Group (-C≡N): Positioned at the 8-position, this electron-withdrawing group enhances electrophilic reactivity and participates in hydrogen bonding.

  • Chloride Counterion: The hydrochloride salt improves solubility in polar solvents like water or methanol.

PropertyValue/Description
Molecular FormulaC₁₀H₁₀ClN₂
Molecular Weight194.66 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in water, methanol, DMSO
Melting Point215–220°C (decomposes)

Data sourced from experimental characterizations.

Chemical Reactivity and Functionalization

Reaction Pathways

  • Nucleophilic Substitution: The nitrile group undergoes substitution with primary amines (e.g., methylamine) under basic conditions (K₂CO₃, DMF, 80°C) to form amidine derivatives.

  • Oxidation: Treatment with hydrogen peroxide (H₂O₂) and selenium dioxide (SeO₂) converts the nitrile to a carboxylic acid (-COOH), enabling further derivatization.

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the nitrile to a primary amine (-CH₂NH₂), altering biological activity profiles.

Biological Activities and Mechanisms

Neuroprotective Effects

In vitro studies using SH-SY5Y neuroblastoma cells demonstrate that 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride attenuates oxidative stress by upregulating glutathione peroxidase (GPx) and superoxide dismutase (SOD). At 10 µM concentration, it reduces reactive oxygen species (ROS) levels by 42% compared to untreated controls.

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL). Mechanistic studies suggest disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).

Applications in Scientific Research

Medicinal Chemistry

  • Neurodegenerative Disease Models: The compound improves motor function in rodent models of Parkinson’s disease, reducing α-synuclein aggregation by 35% at 5 mg/kg/day doses.

  • Antimicrobial Drug Development: Structural analogs show enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 8 µg/mL.

Synthetic Intermediate

The nitrile group serves as a handle for constructing heterocyclic scaffolds. For example, cyclization with hydrazine yields 8-cyano-1,2,4-triazolo[4,3-a]isoquinoline, a potent adenosine A₂A receptor antagonist.

Structure-Activity Relationship (SAR) Studies

  • Position 8 Substitution: Nitrile groups confer optimal balance between lipophilicity and hydrogen-bonding capacity. Replacement with halogens (e.g., Cl) reduces blood-brain barrier permeability by 60%.

  • Ring Saturation: Fully saturated piperidine rings diminish neuroprotective efficacy, highlighting the importance of partial unsaturation.

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